molecular formula C45H52FN11O4 B12379157 Wee1-IN-6

Wee1-IN-6

Cat. No.: B12379157
M. Wt: 830.0 g/mol
InChI Key: CAYRPQWWJKJLCB-UMZZRWAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wee1-IN-6 is a potent and selective inhibitor of the Wee1 kinase, a crucial regulator of the G2/M checkpoint in the cell cycle. Wee1 kinase plays a significant role in DNA damage response by preventing cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair. Inhibition of Wee1 kinase has been explored as a therapeutic strategy in cancer treatment, particularly in tumors with defective p53 pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wee1-IN-6 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process with optimization for cost-effectiveness and yield. This includes the use of large-scale reactors, continuous flow systems, and automated purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Wee1-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound molecule .

Scientific Research Applications

Wee1-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Wee1-IN-6 exerts its effects by inhibiting the activity of Wee1 kinase. Wee1 kinase phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing the entry of cells into mitosis. Inhibition of Wee1 kinase by this compound leads to the activation of CDK1, forcing cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and cell death. This mechanism is particularly effective in cancer cells with defective p53 pathways, which rely heavily on the G2/M checkpoint for DNA repair .

Comparison with Similar Compounds

Wee1-IN-6 is compared with other Wee1 kinase inhibitors such as:

This compound is unique due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C45H52FN11O4

Molecular Weight

830.0 g/mol

IUPAC Name

3-[4-[4-[[4-[4-[[1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-3-fluoroanilino]piperidine-2,6-dione

InChI

InChI=1S/C45H52FN11O4/c1-3-19-56-43(60)34-27-47-44(52-41(34)57(56)38-13-5-30-15-18-45(61,4-2)40(30)50-38)49-31-6-9-33(10-7-31)54-24-22-53(23-25-54)28-29-16-20-55(21-17-29)37-12-8-32(26-35(37)46)48-36-11-14-39(58)51-42(36)59/h3,5-10,12-13,26-27,29,36,48,61H,1,4,11,14-25,28H2,2H3,(H,47,49,52)(H,51,58,59)/t36?,45-/m1/s1

InChI Key

CAYRPQWWJKJLCB-UMZZRWAOSA-N

Isomeric SMILES

CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O

Canonical SMILES

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O

Origin of Product

United States

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